
Bis(3-methylphenyl)methanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis analysis of “Bis(3-methylphenyl)methanamine” is not available in the search results.
Molecular Structure Analysis
The molecular structure of “Bis(3-methylphenyl)methanamine” is not explicitly mentioned in the search results.
Chemical Reactions Analysis
The chemical reactions involving “Bis(3-methylphenyl)methanamine” are not available in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Bis(3-methylphenyl)methanamine” are not explicitly mentioned in the search results.
Aplicaciones Científicas De Investigación
Photocytotoxicity in Cancer Treatment
Bis(3-methylphenyl)methanamine derivatives have been explored in the context of cancer treatment. For instance, iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives exhibit photocytotoxic properties. These complexes are capable of generating reactive oxygen species when exposed to red light, leading to apoptosis in various cancer cell lines (Basu et al., 2014). Similarly, iron(III) complexes with pyridoxal Schiff bases and modified dipicolylamines, including phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, have shown enhanced cellular uptake and remarkable photocytotoxicity in cancer cells (Basu et al., 2015).
Chemical Sensing and Chemosensors
Compounds derived from bis(3-methylphenyl)methanamine have been used in the development of chemosensors. A study describes a Schiff base fluorescent chemosensor using a derivative of this compound, which is responsive to metal ions such as Zn2+ and Cd2+ (Purkait et al., 2018). These chemosensors are significant for applications in environmental monitoring and diagnostics.
Synthesis and Structural Analysis
The compound and its derivatives have also been a subject of interest in the field of synthesis and structural analysis. Studies involving the synthesis and characterization of novel structures incorporating bis(3-methylphenyl)methanamine have provided insights into the molecular architecture and potential applications of these compounds. For example, the synthesis and characterization of novel ferrocene-containing derivatives have been explored for potential applications in various fields (Blanco-Carapia et al., 2022).
Catalytic Activity in Organic Synthesis
Compounds derived from bis(3-methylphenyl)methanamine have been utilized in catalytic processes. For instance, dinuclear zinc complexes supported by bis(iminopyridine) ligands, including derivatives of this compound, have shown effectiveness in the catalytic activation of heteroallenes (Bheemaraju et al., 2013). These findings are relevant for the development of new catalytic methods in organic synthesis.
Anticancer Studies
Additionally, bis(3-methylphenyl)methanamine derivatives have been investigated for their potential anticancer properties. A study focused on synthesizing and characterizing a bis(methylphenylmethanamine) dichloroplatinum complex and exploring its anticancer activity, demonstrating the potential of these compounds in oncological research (Ameta et al., 2017).
Safety And Hazards
The safety and hazards associated with “Bis(3-methylphenyl)methanamine” are not available in the search results.
Direcciones Futuras
There are no specific future directions mentioned for “Bis(3-methylphenyl)methanamine” in the search results. However, a paper discusses the efficient synthesis of a key chiral intermediate in painkillers using a bienzyme cascade system2, which could potentially be relevant to the future directions of similar compounds.
Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For detailed and accurate information, please refer to scientific literature or consult a chemistry expert.
Propiedades
IUPAC Name |
bis(3-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10,15H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCXXIRHLYHZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-methylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1427538.png)
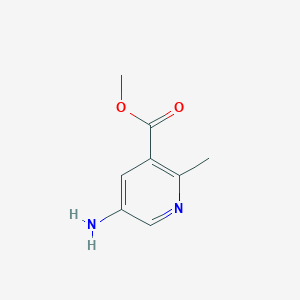
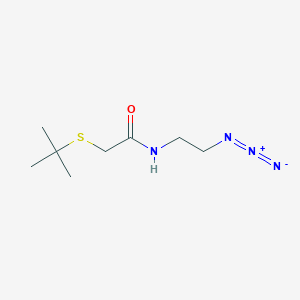
![N-[2-(4-chlorophenyl)ethyl]-6-methylpyridazin-3-amine](/img/structure/B1427542.png)
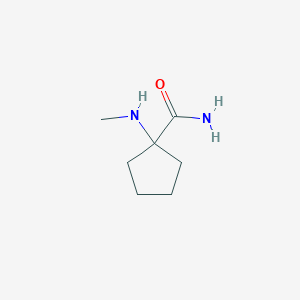


![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)
![Methyl 3-[(3-aminophenyl)sulfanyl]propanoate](/img/structure/B1427550.png)

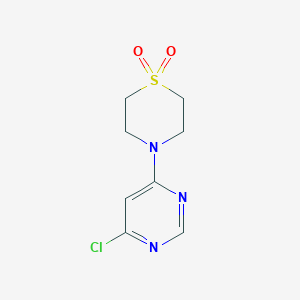
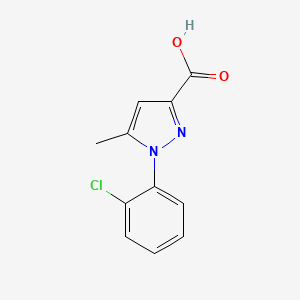
![3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid](/img/structure/B1427558.png)